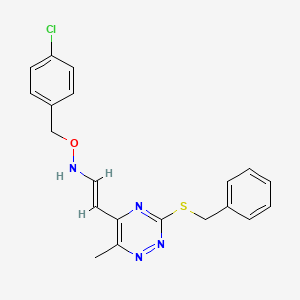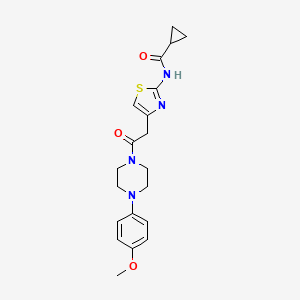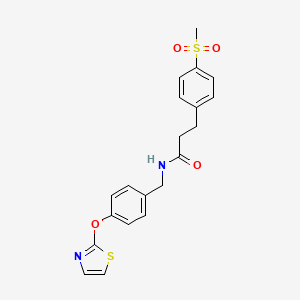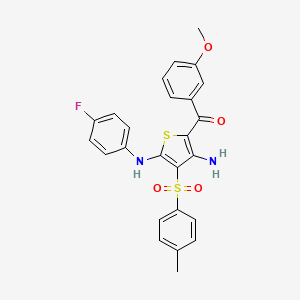
3-(Benzylsulfanyl)-5-(2-(((4-chlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Benzylsulfanyl)-5-(2-(((4-chlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine is a useful research compound. Its molecular formula is C20H19ClN4OS and its molecular weight is 398.91. The purity is usually 95%.
BenchChem offers high-quality 3-(Benzylsulfanyl)-5-(2-(((4-chlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzylsulfanyl)-5-(2-(((4-chlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Gene Cloning and Expression Studies
The compound HMS575N20 can be utilized in gene cloning and expression studies due to its potential role in plasmid preparation. Plasmid DNA is essential for cloning, transferring, and manipulating genes. HMS575N20 could be involved in the preparation of plasmid DNA of various sizes, from miniprep to gigaprep, depending on the quantity and quality required for specific experiments .
Screening Libraries
In the context of screening libraries, HMS575N20 might be used to isolate plasmid DNA rapidly from large DNA libraries. This would facilitate the discovery of novel genes or genetic elements, as researchers can identify specific clones of interest .
Sequencing Applications
HMS575N20 could provide template DNA for Sanger sequencing or next-generation sequencing. This application is crucial for analyzing gene sequences, genetic variations, or mutations, allowing for a deeper understanding of genetic information .
PCR Amplification
For PCR amplification, HMS575N20 might be valuable for generating template DNA. This is essential for applications such as gene expression analysis, genotyping, and molecular diagnostics, where precise DNA replication is required .
Transfection Studies
The compound could be used to obtain an adequate amount of plasmid DNA for efficient transfection of mammalian cells. This is crucial for studying gene function, protein expression, and other cellular processes .
Gene Knockout Studies
In gene knockout studies, HMS575N20 might be utilized for generating knockout constructs. These are essential for targeted gene disruption experiments, allowing researchers to study phenotypic changes resulting from specific gene modifications .
Molecular Cloning
HMS575N20 could be valuable for amplifying DNA fragments for subsequent cloning into larger vectors. This is particularly useful for constructing recombinant DNA molecules and generating libraries of DNA fragments for various downstream applications .
Targeted Quantitative Analysis
Lastly, HMS575N20 might play a role in targeted quantitative analysis using mass spectrometry. This would be important for translational research focused on identifying and verifying biomarker panels, as it demands an efficient and effective workflow solution to expand the experimental scale and increase sample throughput while quantifying with greater specificity .
properties
IUPAC Name |
(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)-N-[(4-chlorophenyl)methoxy]ethenamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4OS/c1-15-19(11-12-22-26-13-16-7-9-18(21)10-8-16)23-20(25-24-15)27-14-17-5-3-2-4-6-17/h2-12,22H,13-14H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIORYXAZBTMCR-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)SCC2=CC=CC=C2)C=CNOCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=N1)SCC2=CC=CC=C2)/C=C/NOCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylsulfanyl)-5-(2-(((4-chlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2894359.png)
![N-[[4-(2-Aminoethyl)phenyl]methyl]-1,3-benzothiazole-4-carboxamide;hydrochloride](/img/structure/B2894361.png)

![(E)-4-(Dimethylamino)-N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2894363.png)

![4-methoxy-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenesulfonamide](/img/structure/B2894366.png)
![2-amino-4-(5-ethoxy-4-isopropoxy-1,3-cyclohexadienyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2894371.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea](/img/structure/B2894372.png)

![Tert-butyl N-(1-azaspiro[3.3]heptan-6-ylmethyl)carbamate;hydrochloride](/img/structure/B2894375.png)


![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2894380.png)
